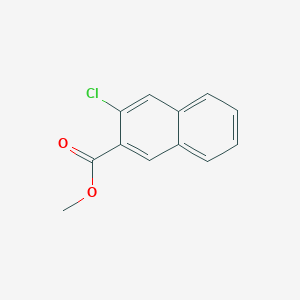
Methyl 3-chloro-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-2-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by a naphthalene ring system substituted with a methyl ester group at the second position and a chlorine atom at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-naphthoate typically involves the esterification of 3-chloro-2-naphthoic acid. One common method includes the reaction of 3-chloro-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-chloro-2-naphthoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The naphthalene ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted naphthoates depending on the nucleophile used.
Reduction: 3-chloro-2-naphthol.
Oxidation: 3-chloro-2-naphthoquinone.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-2-naphthoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the preparation of naphthalene-based polymers and materials with specific electronic properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Analytical Chemistry: Utilized as a standard or reference compound in chromatographic and spectroscopic analyses.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-2-naphthoate in chemical reactions involves the electrophilic nature of the chlorine atom and the ester group. The chlorine atom can be displaced by nucleophiles through a nucleophilic substitution mechanism. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The naphthalene ring system can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Comparación Con Compuestos Similares
Methyl 2-chloro-3-naphthoate: Similar structure but with different substitution pattern.
Methyl 3-bromo-2-naphthoate: Bromine atom instead of chlorine.
Ethyl 3-chloro-2-naphthoate: Ethyl ester instead of methyl ester.
Uniqueness: Methyl 3-chloro-2-naphthoate is unique due to the specific positioning of the chlorine and ester groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorine atom at the third position makes it a versatile intermediate for further functionalization in organic synthesis.
Propiedades
Fórmula molecular |
C12H9ClO2 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
methyl 3-chloronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3 |
Clave InChI |
PITONGKZJTUMGD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC=CC=C2C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















